N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 6145-97-7
VCID: VC0179922
InChI: InChI=1S/C19H13N3O3S/c23-17(16-9-4-10-24-16)22-19(26)20-13-6-3-5-12(11-13)18-21-14-7-1-2-8-15(14)25-18/h1-11H,(H2,20,22,23,26)
SMILES: C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4
Molecular Formula: C19H13N3O3S
Molecular Weight: 363.4 g/mol

N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

CAS No.: 6145-97-7

Main Products

VCID: VC0179922

Molecular Formula: C19H13N3O3S

Molecular Weight: 363.4 g/mol

N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide - 6145-97-7

CAS No. 6145-97-7
Product Name N-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide
Molecular Formula C19H13N3O3S
Molecular Weight 363.4 g/mol
IUPAC Name N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
Standard InChI InChI=1S/C19H13N3O3S/c23-17(16-9-4-10-24-16)22-19(26)20-13-6-3-5-12(11-13)18-21-14-7-1-2-8-15(14)25-18/h1-11H,(H2,20,22,23,26)
Standard InChIKey IVHMTBXBAQMBIC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4
PubChem Compound 1867044
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator